molecular formula C10H14N2O B1428387 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341723-54-3

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1428387
CAS No.: 1341723-54-3
M. Wt: 178.23 g/mol
InChI Key: RCUISZZKUWQPJX-UHFFFAOYSA-N
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Description

Classification and Structural Overview of Pyrazole Derivatives

Pyrazole derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazoles). These compounds are classified based on substituent patterns, which influence their electronic, steric, and reactivity profiles. The structural versatility of pyrazole enables diverse functionalization, making it a cornerstone in medicinal and agrochemical research.

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (molecular formula: $$ \text{C}{10}\text{H}{14}\text{N}_2\text{O} $$) exemplifies a substituted pyrazole derivative with distinct structural features:

  • A cyclopentyl group at the N1 position, introducing steric bulk and modulating lipophilicity.
  • An acetyl group at the C4 position, enhancing electrophilic reactivity and enabling further derivatization.
Property Value Source
Molecular Weight 178.23 g/mol
SMILES CC(=O)C1=CN(N=C1)C2CCCC2
Key Substituents Cyclopentyl, Acetyl

The planar pyrazole core ($$ \text{C}3\text{N}2 $$) ensures aromatic stability, while substituents dictate intermolecular interactions and solubility.

Historical Context of Pyrazole Chemistry

The pyrazole framework was first synthesized in 1883 by Ludwig Knorr via condensation of acetylene and diazomethane. Hans von Pechmann’s 1898 method using α,β-unsaturated aldehydes and hydrazine established foundational synthetic routes. The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds (1959), highlighted their biological relevance.

Advances in the 20th century expanded pyrazole chemistry through Knorr-type reactions, enabling systematic substitution at C3 and C5 positions. The introduction of cyclopentyl and acetyl groups in derivatives like this compound emerged from efforts to optimize steric and electronic properties for industrial applications.

Significance in Heterocyclic Chemistry

This compound’s significance arises from its dual functionalization:

  • Cyclopentyl Group : Enhances metabolic stability and binding affinity in hydrophobic environments, critical for agrochemical ligands.
  • Acetyl Group : Serves as a reactive handle for nucleophilic additions or condensations, facilitating synthesis of complex heterocycles.

Its role as a key intermediate in synthesizing fungicides (e.g., succinate dehydrogenase inhibitors) underscores its industrial value. Additionally, the compound’s planar structure allows π-π stacking in coordination complexes, relevant to material science.

Current Research Landscape and Scientific Importance

Recent studies focus on catalytic synthesis and applications in drug discovery :

  • Synthetic Innovations : Transition metal-catalyzed cyclization methods improve yields and regioselectivity. For example, palladium-mediated coupling enables efficient introduction of cyclopentyl groups.
  • Biological Targets : Pyrazole derivatives are investigated as kinase inhibitors and antimicrobial agents, though this compound itself is primarily a synthetic precursor.
  • Material Science : Its derivatives are explored in organic semiconductors due to electron-deficient aromatic cores.
Research Area Key Finding Citation
Catalytic Synthesis Ru-catalyzed C–H activation for pyrazole functionalization
Agrochemical Design Derivatives show fungicidal activity at IC₅₀ < 1 μM

Properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUISZZKUWQPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized by cyclization of 1,3-diketone intermediates with hydrazine or substituted hydrazines. This approach is well-documented in pyrazole chemistry and is adaptable to various substituents.

  • 1,3-Diketone Synthesis: The diketone intermediate can be prepared from acetophenone derivatives or related β-ketoesters. For example, alkylation of acetophenones with bromoacetates followed by hydrolysis yields 3-benzoylpropionic acids, which serve as precursors for diketones.
  • Cyclization: The diketones react with hydrazine monohydrate under controlled conditions to form the pyrazole ring. This is often done in one-pot procedures to improve efficiency.

N-Alkylation with Cyclopentyl Groups

Selective N-alkylation at the N-1 position of the pyrazole is critical to introduce the cyclopentyl substituent.

  • Alkylation is performed using cyclopentyl halides (e.g., cyclopentyl bromide) or cyclopentyl-containing alkylating agents.
  • Sodium hydride or potassium carbonate is used as a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution with the alkyl halide at room temperature or mild heating.
  • Reaction solvents include dry tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure solubility and reaction efficiency.

Acetylation at the 4-Position

Representative Synthetic Route

Step Reagents & Conditions Description Yield (%) Notes
1 Acetophenone derivative + methyl bromoacetate, NaH Alkylation to form β-ketoester intermediate 75-85 Room temperature, DMF solvent
2 Hydrolysis of ester to 3-benzoylpropionic acid Acidic or basic hydrolysis 80-90 Aqueous conditions
3 3-Benzoylpropionic acid + hydrazine monohydrate Cyclization to pyrazole core 70-80 One-pot, reflux in ethanol
4 Pyrazole + cyclopentyl bromide + NaH N-alkylation at N-1 position 65-75 Dry THF, room temp
5 N-cyclopentyl pyrazole + acetyl chloride + pyridine Acetylation at 4-position 60-70 Dry THF, RT to reflux

Detailed Research Findings

  • N-Alkylation Efficiency: Studies show that sodium hydride-mediated alkylation in DMF or THF provides high regioselectivity for N-1 alkylation on pyrazoles. The cyclopentyl group is introduced smoothly without significant side reactions.
  • Acetylation Specificity: Acetyl chloride in the presence of pyridine selectively acetylates the 4-position nitrogen-bound carbonyl site on the pyrazole ring, yielding the ethanone functionality with minimal over-acylation.
  • One-Pot Procedures: Recent advances include one-pot synthesis of pyrazole cores from diketones and hydrazine, reducing purification steps and improving overall yield and scalability.
  • Purification: Flash chromatography using petroleum ether/ethyl acetate gradients is standard for isolating the final product with high purity.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Time Notes
Diketone formation Acetophenone, methyl bromoacetate DMF RT 6-8 hours Base: NaH
Hydrolysis Ester hydrolysis agents Water/EtOH RT or reflux 3-5 hours Acidic or basic conditions
Pyrazole cyclization Hydrazine monohydrate Ethanol Reflux 4-6 hours One-pot possible
N-Alkylation Cyclopentyl bromide, NaH Dry THF or DMF RT 2-12 hours Inert atmosphere recommended
Acetylation Acetyl chloride, pyridine Dry THF or dioxane RT to reflux 2-4 hours Base scavenges HCl

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

The compound 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one , also known by its CAS number 1341723-54-3, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and biochemistry, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C10H14N2O
  • CAS Number : 1341723-54-3

Structural Characteristics

The compound features a pyrazole ring substituted with a cyclopentyl group and an ethanone moiety, which contributes to its reactivity and interaction with biological systems. Its molecular structure can be represented as follows:

Structure C5H5N2C(=O)C2H5\text{Structure }\quad \text{C}_5\text{H}_5\text{N}_2\text{C}(=O)\text{C}_2\text{H}_5

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study :
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer types, demonstrating IC50 values in the micromolar range for breast and lung cancer cell lines. The results suggested that modifications to the cyclopentyl group could enhance biological activity.

Agricultural Applications

Pesticide Development : The compound has been explored as a potential lead in developing new agrochemicals. Its ability to act as a non-selective herbicide was evaluated in field trials, showing promising results in controlling weed populations without significant toxicity to crops.

Data Table : Efficacy of this compound on Weed Control

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Amaranthus retroflexus10085
Chenopodium album15090
Setaria viridis20078

Biochemical Research

Buffering Agent : The compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications within a pH range of 6 to 8.5. This property is critical for maintaining optimal conditions for cellular processes during experimental procedures.

Case Study :
In a comparative study published in Biotechnology Reports, researchers utilized this compound as a buffer in mammalian cell cultures, noting improved cell viability and growth rates compared to traditional buffering agents like MOPS.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one C₁₀H₁₄N₂O₂ 194.23 Cyclopentyl (1-position), acetyl (4) High lipophilicity, steric bulk
1-[1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one C₁₂H₁₁ClN₂O 220.65 3-Chlorophenyl (1), methyl (5), acetyl (4) Enhanced stability (Cl electron withdrawal)
1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one C₈H₁₂N₂O 152.20 Ethyl (1), propan-2-one (4) Lower steric hindrance, smaller substituent
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime C₁₁H₁₁N₅O₃ 261.24 4-Nitrophenyl (1), methyl (5), oxime (4) Electron-withdrawing nitro group, polar oxime

Key Observations :

  • Steric Effects : Bulky cyclopentyl groups may hinder intermolecular interactions compared to planar aromatic substituents (e.g., 3-chlorophenyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) stabilize the heterocyclic core but reduce nucleophilicity at the acetyl position compared to cyclopentyl.

Heterocyclic Core Modifications

Pyrazole vs. Triazole Analogs :

  • Triazole Derivatives : Compounds like 1-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one feature a triazole ring, which introduces an additional nitrogen atom. This enhances hydrogen-bonding capacity and aromatic stability but may reduce metabolic resistance compared to pyrazoles .
  • Reactivity : Pyrazoles (6π-electron aromatic system) are less electron-deficient than triazoles, influencing their reactivity in condensation or nucleophilic substitution reactions .

Crystallographic and Structural Studies

  • SHELX Refinement : Many analogs (e.g., ) employ SHELXL for crystal structure determination, highlighting the importance of X-ray diffraction in confirming substituent geometry and intermolecular interactions .
  • Steric Influences : The cyclopentyl group may induce unique crystal packing compared to smaller substituents, affecting solubility and solid-state stability .

Biological Activity

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with a cyclopentyl substituent and an ethanone moiety, which contributes to its pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

  • IUPAC Name : 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanone
  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1341723-54-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to various biological effects. Research indicates that the pyrazole moiety is crucial for its cytotoxic activity, particularly against cancer cell lines .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHCT1165.55
Compound BHePG21.82
Compound CMCF72.86

These findings suggest that this compound may exhibit comparable or superior activity due to its unique structural features .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. The presence of the cyclopentyl group may enhance these effects by improving the compound's binding affinity to biological targets .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited potent anticancer activity, with an IC50 value lower than many existing chemotherapeutics . The structure–activity relationship (SAR) analysis highlighted the importance of the pyrazole scaffold in enhancing cytotoxicity.

Study on Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on specific enzymes involved in cancer progression. The study found that this compound significantly inhibited target enzymes, suggesting potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanonePyrazole DerivativeAnticancer
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanamineAmine DerivativeAntimicrobial
5-amino-pyrazole derivativesVarious SubstituentsAnti-inflammatory

The comparative analysis shows that while similar compounds exhibit various biological activities, the unique structure of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanone may confer enhanced efficacy in specific therapeutic areas .

Q & A

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one, and how should data interpretation be approached?

Answer:

  • 1H and 13C NMR : Assign proton and carbon environments, focusing on cyclopentyl (δ ~1.5–2.5 ppm for CH2 groups) and pyrazole (δ ~7.5–8.5 ppm for aromatic protons) signals. Cross-validate integration ratios with molecular formula .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations at ~1680–1700 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M⁺]) and fragmentation patterns consistent with the cyclopentyl and acetyl substituents .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer:

  • Cyclocondensation : React cyclopentyl hydrazine with acetylacetone derivatives under acidic conditions to form the pyrazole core .
  • Substitution Reactions : Introduce the cyclopentyl group via nucleophilic substitution using cyclopentyl halides in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .
  • Oxidation : Convert alcohol intermediates to ketones using oxidizing agents like KMnO4 or PCC .
  • Critical Parameters : Control temperature (reflux at ~80–100°C), pH (acidic for cyclocondensation), and stoichiometry to avoid side products .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystals .
  • Distillation : Employ reduced-pressure distillation for volatile impurities.
  • HPLC : Resolve enantiomers or isomers using chiral stationary phases if stereochemical purity is critical .

Q. How can researchers ensure reproducibility in synthesis procedures?

Answer:

  • Stoichiometric Precision : Use calibrated balances and anhydrous reagents to minimize variability .
  • Reaction Monitoring : Track progress via TLC or in situ FTIR to identify incomplete reactions .
  • Documentation : Record exact conditions (e.g., stirring rate, inert gas flow) to replicate protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

Answer:

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for cyclocondensation steps .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation in substitution reactions .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

Answer:

  • Multi-Technique Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For example, discrepancies in carbonyl geometry may indicate tautomerism .
  • DFT Calculations : Use Gaussian or ORCA to model electronic structures and predict spectroscopic properties .
  • Dynamic NMR : Probe temperature-dependent conformational changes affecting NMR signals .

Q. What strategies address challenges in refining crystal structures of this compound?

Answer:

  • Twinning and Disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals and PART instructions for disordered cyclopentyl groups .
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution for small-molecule refinements .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) influencing packing .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

Answer:

  • In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-binding site probes .
  • SAR Studies : Modify substituents (e.g., cyclopentyl to phenyl) and correlate changes in activity .

Q. What methodologies elucidate reaction mechanisms in functionalization steps?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR or ESI-MS to detect transient species (e.g., enolates) .
  • Computational Modeling : Simulate transition states with Gaussian to map energy profiles for substitution or oxidation steps .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (Δm vs. T) and identify decomposition thresholds .
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months and analyze degradation products with LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one
Reactant of Route 2
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1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one

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